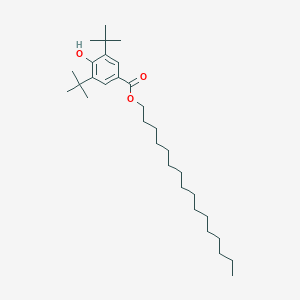

![molecular formula C25H27N2O7S2Na B179442 Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate CAS No. 4463-44-9](/img/structure/B179442.png)

Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate

Descripción general

Descripción

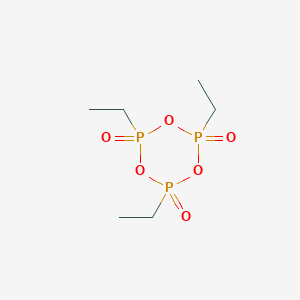

The compound “Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate” is a complex organic molecule. It has a molecular formula of C25H29N2NaO6S2 . The compound contains various functional groups including an ethylamino group, a methylcyclohexadiene group, and a disulphonate group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex with a molecular weight of 540.6 g/mol . It contains 25 carbon atoms, 29 hydrogen atoms, 2 nitrogen atoms, 1 sodium atom, 6 oxygen atoms, and 2 sulfur atoms . The InChIKey for this compound is VULXHBYNAGMUEJ-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8. It has a rotatable bond count of 8. The exact mass and the monoisotopic mass of the compound are 540.13647328 g/mol . The topological polar surface area of the compound is 153 Ų .Aplicaciones Científicas De Investigación

C25H27N2NaO6S2\text{C}_{25}\text{H}_{27}\text{N}_{2}\text{NaO}_{6}\text{S}_{2}C25H27N2NaO6S2

, has a variety of applications in scientific research. Below is a comprehensive analysis of its applications, each detailed in a separate section:Electrophoretic Tracking Dye

Xylenecyanol serves as a tracking dye in agarose gel electrophoresis and polyacrylamide gel electrophoresis . It’s used to monitor the progress of DNA fragments during separation. In a 1% agarose gel, it migrates at a rate comparable to a 4 to 5 kilobase pair DNA fragment, which varies depending on the buffer used .

DNA Sequencing

In DNA sequencing, Xylenecyanol is used to estimate the size of DNA fragments. Its migration speed on polyacrylamide gels is equivalent to a 140 base pair DNA fragment, and on 20% denaturing polyacrylamide gel electrophoresis (PAGE), it corresponds to about 25 bases oligonucleotide .

Mobility Shift Analysis

Researchers utilize Xylenecyanol in mobility shift assays to study the binding of proteins to single-stranded DNA (ssDNA). This application is crucial for understanding protein-DNA interactions and for identifying DNA-binding proteins .

Spectrophotometric Assays

Xylenecyanol is involved in highly sensitive spectrophotometric assays for detecting metals like platinum (IV) and chromium . These assays are significant for environmental monitoring and industrial process control .

Vaccine Development

As an organic dye, Xylenecyanol has been used in the development of inactivated virus vaccines. Specifically, it showed strong protection against the Sendai virus, indicating its potential in vaccine formulation .

Adsorption Studies

The compound’s interaction with various adsorbents, such as activated carbon and dried seaweeds, has been studied. Understanding the adsorption behavior of Xylenecyanol can lead to advancements in water treatment and purification processes .

Mecanismo De Acción

Target of Action

Xylenecyanol is primarily used as an electrophoretic color marker or tracking dye . Its primary targets are the molecules being separated in agarose gel electrophoresis and polyacrylamide gel electrophoresis .

Mode of Action

Once mixed with the sample, it runs alongside the nucleic acid sample, allowing scientists to visualize and track the migration of the sample .

Biochemical Pathways

Its role is more of a tool in the process of gel electrophoresis, aiding in the separation and identification of nucleic acids and proteins .

Result of Action

The primary result of xylenecyanol’s action is the successful tracking of nucleic acid or protein migration during gel electrophoresis . It allows scientists to monitor the process and prevent the overrun of the gel, thereby facilitating the accurate analysis of the samples .

Action Environment

The efficacy and stability of xylenecyanol are influenced by the conditions of the gel electrophoresis process. Factors such as the pH of the buffer, the voltage applied, and the composition of the gel can affect the migration rate of xylenecyanol and, consequently, its effectiveness as a tracking dye .

Propiedades

IUPAC Name |

sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O7S2.Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1/b25-18-,27-21?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRDWVARWLTRG-QJJJQDATSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=C(C=C(C=C1)/C(=C/2\C=CC(=NCC)C(=C2)C)/C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N2NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Alfa Aesar MSDS] Dark red or dark blue crystalline powder; [Acros Organics MSDS] | |

| Record name | Xylene cyanol FF | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4463-44-9 | |

| Record name | Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is Xylenecyanol FF utilized in analytical chemistry?

A: Xylenecyanol FF's value in analytical chemistry stems from its color-changing properties upon oxidation. This characteristic makes it a suitable indicator in redox reactions. For instance, research highlights its use in determining the concentration of specific analytes through spectrophotometry. One study demonstrated its application in quantifying N-acetyl-L-cysteine (NAC). The method relies on the oxidation of NAC by potassium iodate, which subsequently oxidizes Xylenecyanol FF, producing a measurable color change. [] Another study employed Xylenecyanol FF in a portable thermal lens spectrometer to achieve higher sensitivity in analyte detection compared to traditional spectrophotometry. []

Q2: What is the mechanism behind Xylenecyanol FF's color change in these applications?

A: Xylenecyanol FF, in its reduced leuco form (leucoxylenecyanol FF), is colorless. Upon oxidation, typically by oxidizing agents like iodine or potassium periodate, it converts to its blue-colored form, Xylenecyanol FF. This color change is directly proportional to the concentration of the oxidizing agent, allowing for quantitative analysis of the target analyte. [, ]

Q3: Are there any studies exploring the catalytic properties of metals with Xylenecyanol FF?

A: Yes, research indicates that certain metal ions can catalyze the oxidation of Xylenecyanol FF. One study demonstrated that iridium (IV) catalyzes the oxidation of Xylenecyanol FF by potassium periodate. This catalytic action forms the basis for a sensitive spectrophotometric method to determine trace amounts of iridium (IV). []

Q4: What are the advantages of using Xylenecyanol FF in these analytical techniques?

A4: Xylenecyanol FF offers several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

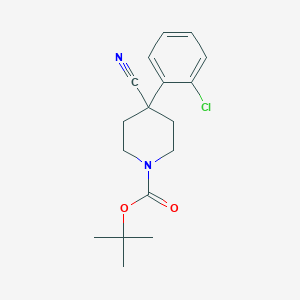

![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)

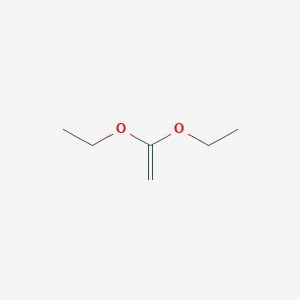

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)